5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound combining a furan ring substituted with a carboxylic acid group at position 2 and a pyrazole ring substituted with a methyl group at position 5, linked via a methylene bridge.
Properties
IUPAC Name |
5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJXXZUQPBLHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For example, 5-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions .
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Attachment of the Methyl Group: : The methyl group can be introduced via alkylation. This step involves the reaction of the pyrazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate .
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Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound. For instance, 2-furoic acid can be prepared by the cyclization of 2,5-hexanedione under acidic conditions .
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Coupling of the Pyrazole and Furan Rings: : The final step involves the coupling of the pyrazole and furan rings. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride .
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the furan ring can yield a tetrahydrofuran derivative.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is being explored as a pharmacophore in drug design due to its biological activity associated with the pyrazole ring. Research indicates that derivatives of pyrazole compounds often exhibit significant therapeutic effects against various diseases, including cancer and bacterial infections.
Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties, particularly against Mycobacterium tuberculosis. For instance, spirocyclic compounds containing furoic acid derivatives have demonstrated effective antibacterial activity, suggesting that 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid could be further investigated for similar applications .
Mechanism of Action : The mechanism involves interactions with specific molecular targets such as enzymes and receptors. The dual-ring structure allows for hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets.
Organic Synthesis
Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic compounds through various chemical reactions, including alkylation and cyclocondensation.
Synthetic Routes : The synthesis typically involves the formation of the pyrazole ring followed by the introduction of the methyl group via alkylation reactions. Such synthetic pathways are crucial for developing new materials with desired properties.
Biological Studies
Research on Biological Interactions : The compound is utilized in studies aimed at understanding the interactions between heterocyclic compounds and biological targets. This research is essential for elucidating the roles these compounds play in biological systems and their potential therapeutic effects.
Industrial Applications
Material Development : Due to its stability and reactivity, this compound is being considered for use in developing new materials such as polymers and resins. These materials can have applications in various industries, including pharmaceuticals and materials science.
Case Studies
- Antibacterial Activity Against M. tuberculosis : A study involving spirocyclic azetidines highlighted the effectiveness of similar furoic acid derivatives against M. tuberculosis, demonstrating lower minimum inhibitory concentrations compared to traditional antibiotics like isoniazid. This suggests that this compound could be a promising candidate for further research in tuberculosis treatment .
- Cancer Cell Line Studies : In vitro studies have shown that compounds with similar structural motifs can effectively inhibit cancer cell growth. For example, pyrazole derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects which warrant further exploration of this compound's potential in oncology .
Mechanism of Action
The mechanism of action of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The furan ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of pyrazole-furan hybrids is evident in the following derivatives, which differ in substituent patterns, electronic effects, and biological or chemical behaviors:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights :
Electron-Withdrawing Groups (e.g., nitro, bromo): The nitro-substituted derivative (CAS 380580-59-6) shows enhanced electrophilicity, making it suitable for nucleophilic substitution reactions . Bromine in 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid introduces a reactive site for cross-coupling reactions .
Physicochemical Properties :
- Lipophilicity : Fluorinated derivatives (e.g., 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid) demonstrate improved membrane permeability due to fluorine’s hydrophobic character .
- Hazard Profiles : Brominated and nitro-substituted compounds are classified as irritants, necessitating careful handling .
Biological Activity
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazole ring known for its diverse biological properties and a furan ring, which is prevalent in various natural products. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses.
Structural Characteristics
- IUPAC Name : 5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
- Molecular Formula : C10H10N2O3
- Molar Mass : 206.20 g/mol
- CAS Number : 1171850-34-2
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline powder |
| Melting Point | Not specified |
| Density | 1.40 g/cm³ (predicted) |
| pKa | 3.15 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity. The furan ring enhances the binding affinity and specificity of the compound towards these targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole showed notable scavenging activity against free radicals, suggesting potential applications in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In one investigation, various synthesized pyrazoles were evaluated for their antibacterial activity against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like streptomycin .
Table: Antimicrobial Activity Results
| Compound | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| 5-methyl-2-(5-methyl-pyrazol) | 15 | E. coli |
| 5-methyl-2-(5-methyl-pyrazol) | 18 | S. aureus |
Anti-inflammatory Properties
Additionally, studies have suggested that compounds containing a pyrazole moiety may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential therapeutic application in inflammatory diseases .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to determine how modifications on the pyrazole ring influenced biological activity. It was found that substituents at specific positions significantly enhanced both antioxidant and antimicrobial activities, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
